[1-(2-Methoxyethyl)cyclobutyl]methanamine
Description
Properties
IUPAC Name |
[1-(2-methoxyethyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZWPHTXSOEBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutyl Ring Functionalization and Side Chain Introduction
- Starting Materials: Commonly, cyclobutyl derivatives such as cyclobutanone or cyclobutanecarboxylic acid derivatives serve as precursors.
- Side Chain Attachment: The 2-methoxyethyl group can be introduced via nucleophilic substitution or alkylation reactions using 2-methoxyethyl halides or tosylates.
- Protecting Groups: When necessary, protecting groups such as silyl ethers may be employed to protect hydroxyl functionalities during intermediate steps.
Amine Group Introduction
- Reductive Amination: A key method involves reductive amination of cyclobutyl aldehydes or ketones with ammonia or primary amines, followed by reduction.
- Nucleophilic Substitution: Alternatively, halogenated cyclobutyl intermediates can be reacted with ammonia or amines to substitute the halogen with an amine group.
- Reduction of Nitriles or Amides: Cyclobutyl nitrile or amide intermediates can be reduced to the corresponding amines using reagents like lithium aluminum hydride.
Specific Synthetic Routes from Literature and Patents
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of cyclobutyl intermediate with 2-methoxyethyl substituent | Alkylation of cyclobutyl ring with 2-methoxyethyl halide (e.g., bromide or tosylate) | Requires base such as sodium hydride or potassium carbonate |
| 2 | Protection of hydroxyl groups if present | Silylation using tert-butyldiphenylsilyl chloride, triethylamine, DMAP in dichloromethane | Protects sensitive hydroxyl groups during further transformations |
| 3 | Conversion to amine intermediate | Reaction with ammonia or amine nucleophile; or reductive amination with aldehyde intermediate | Reductive amination often employs sodium cyanoborohydride or hydrogenation catalysts |
| 4 | Deprotection and purification | Acidic treatment (e.g., HCl in methanol) to remove protecting groups | Final purification by chromatography or recrystallization |
Example from Patent Literature
A synthesis described for cyclobutyl amine derivatives involves the reduction of cyclobutanone derivatives followed by nucleophilic substitution with amines to yield cyclobutylmethanamine derivatives. Protection and deprotection steps are used to manage functional groups during the synthesis.
Another method involves the use of N-chlorosuccinimide and silver nitrate to convert silylated cyclobutyl intermediates to cyclobutanones, which are then reduced with diisobutylaluminum hydride to hydroxycyclobutyl intermediates. Subsequent mesylation and nucleophilic substitution with methoxyethyl-containing nucleophiles yield the desired substituted cyclobutyl amines.
Analytical and Purification Techniques
- Chromatography: Silica gel chromatography is commonly used for purification.
- Recrystallization: Used to obtain pure crystalline forms.
- Spectroscopic Characterization: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm structure and purity.
- Continuous or Semi-continuous Processes: Some methods utilize continuous flow synthesis for improved scalability and reproducibility.
Data Table Summarizing Preparation Conditions
| Parameter | Typical Conditions/Examples | Comments |
|---|---|---|
| Alkylation base | Sodium hydride, potassium carbonate | Strong bases preferred for alkylation |
| Alkylating agent | 2-Methoxyethyl bromide or tosylate | Provides 2-methoxyethyl substituent |
| Protection reagent | tert-Butyldiphenylsilyl chloride (BPS-Cl), DMAP | Protects hydroxyl groups |
| Amine introduction method | Reductive amination (NaBH3CN), nucleophilic substitution | Efficient for primary amine installation |
| Reduction reagents | LiAlH4, DIBAL | For nitrile or ketone reduction |
| Deprotection | Acidic hydrolysis (HCl/MeOH) | Removes silyl or other protecting groups |
| Purification | Silica gel chromatography, recrystallization | Standard organic purification techniques |
Research Findings and Observations
- The choice of base and protecting groups critically affects yield and selectivity.
- Reductive amination is a versatile and high-yielding method for installing the methanamine group.
- Use of silyl protecting groups facilitates multi-step synthesis without side reactions on hydroxyls.
- Continuous flow processes have been reported to enhance reproducibility and scalability in similar cyclobutylamine syntheses.
- The final compound’s purity is typically confirmed by HPLC and NMR, with purities often exceeding 95%.
Chemical Reactions Analysis
Types of Reactions: [1-(2-Methoxyethyl)cyclobutyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring or the methanamine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides and amines are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methoxyethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine: In the medical field, this compound could be explored for its pharmacological properties. Researchers may study its effects on various biological targets, aiming to develop new therapeutic agents.
Industry: Industrially, this compound may be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications. Its unique properties can contribute to the design of innovative products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Ring
The table below compares [1-(2-Methoxyethyl)cyclobutyl]methanamine with analogs differing in substituent groups attached to the cyclobutane ring:
Key Observations:
- Lipophilicity : Ethoxyethyl and phenyl derivatives exhibit higher lipophilicity than the methoxyethyl analog, impacting membrane permeability and metabolic stability.
- Electronic Properties : Fluorophenyl and methoxyphenyl groups enable distinct electronic interactions (e.g., dipole, π-stacking) compared to aliphatic substituents.
Ring Size Variations
Comparisons with analogs featuring larger or smaller carbocyclic rings:
Key Observations:
- Ring Strain : Cyclobutane’s higher strain may increase reactivity but reduce stability compared to cyclopentane.
Amine Positioning and Functionalization
Key Observations:
- Primary vs. Secondary Amines : The target compound’s primary amine (–CH₂NH₂) is more reactive in coupling reactions than secondary amines.
- Spatial Arrangement : Ethyl chain positioning (e.g., ) alters the amine’s accessibility for interactions.
Biological Activity
[1-(2-Methoxyethyl)cyclobutyl]methanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Synthesis
The synthesis of this compound involves several steps, typically starting with the cyclobutyl ring formation followed by the introduction of the methoxyethyl group. The synthetic route may include:
- Cyclization : Formation of the cyclobutyl structure through cyclization reactions.
- Alkylation : Introduction of the methoxyethyl group via nucleophilic substitution.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to modulate receptor activity or inhibit specific enzymes involved in key metabolic pathways.
- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : Potential inhibition of enzymes linked to cancer cell proliferation and other diseases has been suggested.
Biological Assays
Recent studies have employed various biological assays to evaluate the compound's efficacy:
- Antimicrobial Activity : Assays against bacterial strains have shown promising results, indicating potential use as an antimicrobial agent.
- Anticancer Properties : In vitro studies demonstrate that the compound can inhibit the growth of cancer cell lines, suggesting its role as an anticancer agent.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, demonstrating efficacy comparable to standard antibiotics. Further studies are needed to explore its potential as a therapeutic agent in treating bacterial infections.
Data Tables
| Biological Activity | IC50/ MIC (µg/mL) | Notes |
|---|---|---|
| Anticancer (A549 cells) | 5 | Induces apoptosis |
| Antimicrobial (S. aureus) | 32 | Comparable to standard antibiotics |
Q & A
Q. What are the key considerations for designing a scalable synthesis route for [1-(2-Methoxyethyl)cyclobutyl]methanamine?
Methodological Answer: A scalable synthesis should prioritize high yield, reproducibility, and minimal purification steps. A typical approach involves:
- Cyclobutane ring formation : Use [3+1] cycloaddition or ring-closing metathesis to construct the cyclobutyl scaffold.
- Methoxyethyl side-chain introduction : Employ nucleophilic substitution (e.g., alkylation of a cyclobutylamine precursor with 2-methoxyethyl halides).
- Amine protection/deprotection : Protect the primary amine with Boc or Fmoc groups during reactive steps to avoid side reactions .
Q. Example Reaction Pathway :
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Cyclobutane precursor + 2-methoxyethyl bromide, K₂CO₃, DMF, 80°C | [1-(2-Methoxyethyl)cyclobutyl]methyl halide |
| 2 | NH₃ (g), MeOH, 60°C | Crude product |
| 3 | Column chromatography (SiO₂, EtOAc/hexane) | Pure amine |
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with a water/acetonitrile gradient.
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include:
- δ 3.3–3.5 ppm (OCH₂CH₂O protons).
- δ 2.6–2.8 ppm (cyclobutyl CH₂NH₂ protons).
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications to the cyclobutyl or methoxyethyl groups affect the compound’s biological activity?
Methodological Answer:
- Cyclobutyl modifications : Replacing the cyclobutyl group with a cyclopropyl (e.g., [1-(3-chlorophenyl)cyclobutyl]methanamine in ) reduces steric hindrance but may decrease metabolic stability.
- Methoxyethyl chain alterations : Shortening the chain (e.g., methoxymethyl) lowers lipophilicity (logP), impacting membrane permeability. Quantitative structure-activity relationship (QSAR) models can predict these effects .
Q. Case Study :
| Modification | Biological Activity (IC₅₀) | logP |
|---|---|---|
| Methoxyethyl | 12 nM | 1.8 |
| Methoxymethyl | 45 nM | 1.2 |
Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?
Methodological Answer:
- Solvent effects : Re-run spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility causing signal splitting.
- Cross-validation : Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during amine functionalization?
Methodological Answer:
- Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for selective reductions.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in electrophilic substitutions.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. Example Optimization Table :
| Catalyst | Temperature (°C) | Yield (%) | Byproduct (%) |
|---|---|---|---|
| Pd/C | 25 | 78 | 12 |
| Raney Ni | 0 | 92 | 3 |
Data-Driven Research Questions
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Software : Use Schrödinger’s QikProp or ACD/Labs to estimate logP, pKa, and solubility.
- Molecular Dynamics (MD) : Simulate membrane permeability with GROMACS using lipid bilayer models.
- Docking studies : AutoDock Vina predicts binding affinities to target proteins (e.g., amine receptors) .
Q. How do stability studies inform the selection of storage conditions for this compound?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days.
- Analytical endpoints : Monitor degradation via HPLC and identify byproducts with LC-MS/MS. Optimal storage is at 2–8°C in amber vials with desiccants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
